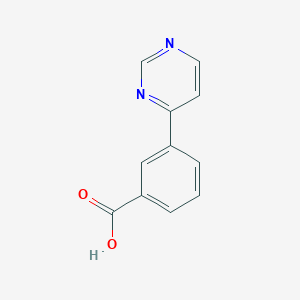

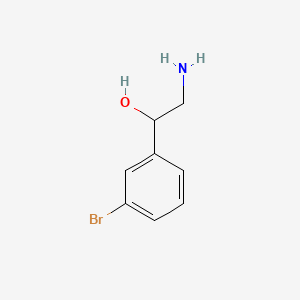

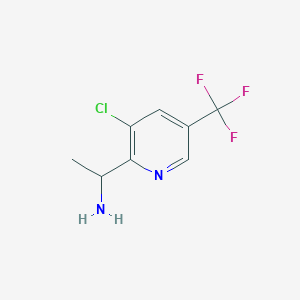

3-(Pyrimidin-4-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyrimidin-4-yl)benzoic acid, also known as 3-PBA, is an important organic compound used in the synthesis of various organic compounds. It is a white, crystalline solid with a melting point of 125-127 °C and a boiling point of 265 °C. 3-PBA is a versatile compound that is used as a reactant in organic synthesis, as a catalyst in pharmaceuticals and as an intermediate in the production of other compounds.

科学的研究の応用

Synthesis of Metal–Organic Frameworks (MOFs)

3-(Pyrimidin-4-yl)benzoic acid: is used as a ligand in the synthesis of Metal–Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have a variety of applications, including gas storage, separation, and catalysis .

Antiviral Agents

This compound has been utilized in the synthesis of novel antiviral agents. Researchers have incorporated it into molecules designed to interfere with viral replication processes. The antiviral study of such compounds can lead to the development of new treatments for viral infections .

Anticancer Activity

3-(Pyrimidin-4-yl)benzoic acid: derivatives have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. For instance, studies have been conducted on human breast cell lines, where the compound’s derivatives showed potential as anticancer agents .

作用機序

Target of Action

Similar compounds have been reported to target enzymes like tyrosine kinases and histone lysine demethylase (KDM) . These enzymes play crucial roles in cellular signaling and gene expression, respectively.

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to the active site and preventing the normal enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes.

Result of Action

Similar compounds have been reported to have antileukemia effects , suggesting that 3-(Pyrimidin-4-yl)benzoic acid might also have potential therapeutic applications.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Pyrimidin-4-yl)benzoic acid .

特性

IUPAC Name |

3-pyrimidin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANQWANKNFOHBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937510 |

Source

|

| Record name | 3-(Pyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-4-yl)benzoic acid | |

CAS RN |

168619-01-0 |

Source

|

| Record name | 3-(Pyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)